molecular formula C19H21N3O4S B4125073 N-(4-acetylphenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea

N-(4-acetylphenyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]urea

Cat. No.: B4125073
M. Wt: 387.5 g/mol
InChI Key: HWQGCKJRIPQHJO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-(1-pyrrolidinylsulfonyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May act as an inhibitor or activator of specific enzymes or receptors.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-phenylurea
  • N-(4-acetylphenyl)-N’-(4-methylphenyl)urea
  • N-(4-acetylphenyl)-N’-(4-chlorophenyl)urea

Uniqueness

N-(4-acetylphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea is unique due to the presence of the pyrrolidinylsulfonyl group, which can impart distinct chemical and biological properties compared to other urea derivatives. This uniqueness might translate into different reactivity, binding affinity, and specificity in its applications.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14(23)15-4-6-16(7-5-15)20-19(24)21-17-8-10-18(11-9-17)27(25,26)22-12-2-3-13-22/h4-11H,2-3,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQGCKJRIPQHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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